molecular formula C15H22O2 B14740221 2-Benzyl-2-ethylhexanoic acid CAS No. 5343-58-8

2-Benzyl-2-ethylhexanoic acid

Katalognummer: B14740221
CAS-Nummer: 5343-58-8
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: USYWLBCFBXHVIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2-ethylhexanoic acid is an organic compound characterized by the presence of a benzyl group and an ethylhexanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-ethylhexanoic acid typically involves the alkylation of 2-ethylhexanoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the product is achieved through distillation and recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding carboxylic acid derivative.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The benzyl group in this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Benzyl chloride, sodium hydroxide; reflux conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2-ethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.

Wirkmechanismus

The mechanism of action of 2-Benzyl-2-ethylhexanoic acid involves its interaction with specific molecular targets and pathways. The benzyl group can facilitate the compound’s binding to enzymes or receptors, modulating their activity. The ethylhexanoic acid moiety can influence the compound’s solubility and bioavailability, enhancing its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

    2-Ethylhexanoic acid: A structurally related compound with similar chemical properties but lacking the benzyl group.

    Benzyl benzoate: Contains a benzyl group but differs in its overall structure and applications.

    2-Benzyl-2-methylbutanoic acid: Another benzyl-substituted carboxylic acid with distinct structural features.

Uniqueness: 2-Benzyl-2-ethylhexanoic acid is unique due to the presence of both a benzyl group and an ethylhexanoic acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

5343-58-8

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

2-benzyl-2-ethylhexanoic acid

InChI

InChI=1S/C15H22O2/c1-3-5-11-15(4-2,14(16)17)12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,17)

InChI-Schlüssel

USYWLBCFBXHVIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)(CC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.